1-Naphthalenamine, N-(2-chloro-5-methylphenyl)-
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Overview
Description
1-Naphthalenamine, N-(2-chloro-5-methylphenyl)- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a naphthalene ring system substituted with an amine group and a phenyl ring that is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenamine, N-(2-chloro-5-methylphenyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 1-naphthalenamine with 2-chloro-5-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the direct amination of 1-naphthalenamine with 2-chloro-5-methylphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of 1-naphthalenamine, N-(2-chloro-5-methylphenyl)- often involves large-scale batch reactions. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated through filtration and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenamine, N-(2-chloro-5-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Naphthalenamine, N-(2-chloro-5-methylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-naphthalenamine, N-(2-chloro-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Naphthalenamine, N-(2-chloro-5-methylphenyl)- can be compared with other similar compounds, such as:
1-Naphthalenamine, N-(2-chlorophenyl)-: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-Naphthalenamine, N-(2-methylphenyl)-: Lacks the chlorine atom on the phenyl ring, which may influence its chemical properties and applications.
1-Naphthalenamine, N-(3-chloro-5-methylphenyl)-: The position of the chlorine atom is different, which can lead to variations in its chemical behavior and interactions.
The uniqueness of 1-naphthalenamine, N-(2-chloro-5-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
62224-69-5 |
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Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
N-(2-chloro-5-methylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C17H14ClN/c1-12-9-10-15(18)17(11-12)19-16-8-4-6-13-5-2-3-7-14(13)16/h2-11,19H,1H3 |
InChI Key |
LJCORIFJZKFKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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